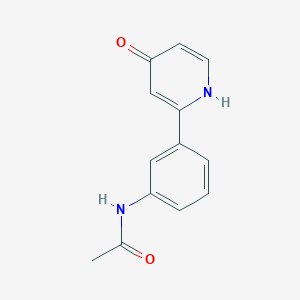![molecular formula C14H13N3O3 B6414780 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261985-19-6](/img/structure/B6414780.png)
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid (6-AMCP) is an organic compound that has been used in a variety of scientific research applications. 6-AMCP is a white crystalline solid that is soluble in water and ethanol. It is a derivative of picolinic acid and is often used in the form of its salts, such as the hydrochloride, sodium, and potassium salts (6-AMCP-HCl, 6-AMCP-Na, and 6-AMCP-K, respectively). 6-AMCP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers, and as a ligand in coordination chemistry. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been used in the study of enzyme-substrate interactions, as well as the study of enzyme inhibition and activation.
作用機序
The mechanism of action of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% binds to the active site of enzymes, which results in the inhibition or activation of the enzyme. It is also believed that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% may act as an allosteric modulator of enzymes, which means that it can affect the activity of enzymes by binding to a different site than the active site.
Biochemical and Physiological Effects
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments has several advantages. It is easy to synthesize, and it is available in a variety of forms, such as the hydrochloride, sodium, and potassium salts. It is also relatively stable, and it can be stored for long periods of time without degradation. However, it is important to note that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the use of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used to study the mechanism of action of other compounds, such as drugs, and it could be used to develop new drugs and other compounds. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% could be used to study the role of enzymes in various diseases, and it could be used to develop new treatments for these diseases. Finally, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% could be used to study the effects of environmental toxins on enzymes, and it could be used to develop new methods of detoxification.
合成法
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized from 3-aminopropiophenone and ethyl chloroformate using a two-step method. In the first step, the 3-aminopropiophenone is reacted with ethyl chloroformate to form the intermediate compound 3-[3-(N-methylaminocarbonyl)phenyl]propionic acid. In the second step, the intermediate compound is reacted with ammonia to form 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%. The two-step synthesis method is quick and efficient, and it has been used to prepare 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% in high yields.
特性
IUPAC Name |
6-amino-3-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(7-9)10-5-6-11(15)17-12(10)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRYWNKUEQXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6414724.png)






